3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
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Overview
Description
3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both triazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the triazolopyrimidine core.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is studied for its effects on different biological pathways and its potential therapeutic benefits.
Materials Science: Due to its unique structural properties, it is investigated for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazoloquinoxalines. Compared to these, 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is unique due to its specific substitution pattern and the presence of the propanol group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19ClN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H19ClN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24) |
InChI Key |
LJGKHSMCFXOZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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